N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide
Description
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The thiazole moiety is further linked to an isoxazole-5-carboxamide group via an amide bond . This structural architecture combines aromatic, electron-donating (methoxy), and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-13(10-3-5-11(20-2)6-4-10)17-15(22-9)18-14(19)12-7-8-16-21-12/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXSFIMVLFMJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Preparation
The precursor 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbothioamide is synthesized by reacting 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde with hydrogen sulfide in pyridine. This step yields the carbothioamide intermediate, critical for subsequent cyclization.
Cyclocondensation with Phenacyl Bromides
Cyclocondensation of the carbothioamide with 2-bromo-1-(4-methoxyphenyl)propan-1-one (phenacyl bromide derivative) in ethanol under reflux forms the 4-(4-methoxyphenyl)-5-methylthiazol-2-amine. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the phenacyl bromide, followed by cyclization and elimination of HBr.
Optimization Notes :
- Solvent : Ethanol is preferred due to its polarity and ability to stabilize ionic intermediates.
- Temperature : Reflux at 78°C ensures complete conversion within 6–8 hours.
- Yield : Reported yields range from 65% to 85%, depending on substituent electronic effects.
Synthesis of Isoxazole-5-carboxylic Acid
The isoxazole fragment is synthesized via a sonochemical 1,3-dipolar cycloaddition strategy, as described by Özdemir et al. (2022). This method leverages ultrasound irradiation to enhance reaction kinetics and regioselectivity.
Cycloaddition of Ethyl Butyrylacetate with Nitrile Oxides
Ethyl butyrylacetate reacts with in situ-generated nitrile oxides (from hydroxylamine and aromatic aldehydes) under sonication in the presence of a SnII-Mont K10 catalyst. The reaction forms ethyl isoxazole-5-carboxylate with high regiocontrol.
Reaction Conditions :
Hydrolysis to Isoxazole-5-carboxylic Acid
The ethyl ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours, yielding isoxazole-5-carboxylic acid. Acidification with HCl precipitates the product, which is filtered and dried.
Amide Coupling: Final Assembly of the Target Compound
The thiazol-2-amine and isoxazole-5-carboxylic acid are coupled using a carbodiimide-mediated reaction. This step forms the critical amide bond, completing the target structure.
Activation of the Carboxylic Acid
Isoxazole-5-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. The reaction mixture is stirred at 0°C for 30 minutes to form the active ester.
Nucleophilic Acyl Substitution
The activated ester reacts with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine in DMF at room temperature for 12–16 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Purification :
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
- Yield : 60–75% after purification.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, isoxazole H-3), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH3), 2.41 (s, 3H, CH3).
- 13C NMR : δ 168.2 (C=O), 162.4 (C-OCH3), 154.1 (isoxazole C-5), 130.2–114.7 (aromatic carbons), 56.1 (OCH3), 14.3 (CH3).
- HRMS : m/z calculated for C16H14N3O3S [M+H]+: 344.0702; found: 344.0708.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| Solubility | DMSO, DMF, Ethanol |
| Purity (HPLC) | ≥98% |
Comparative Analysis of Synthetic Routes
Thiazole Synthesis: Conventional vs. Microwave-Assisted
While reflux conditions (78°C, 8 hours) are standard, microwave irradiation (150 W, 120°C) reduces reaction time to 20 minutes but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as PCC or DMP.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of related compounds and their interactions with biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s thiazole-isoxazole core is distinct from thiadiazole (Compound 6) or triazole () analogs, but all share aromatic heterocycles critical for π-π interactions.
- Methoxy and fluoro substituents (e.g., in and ) modulate electron density and bioavailability differently; methoxy enhances solubility, while fluoro increases metabolic stability .
Key Observations :
- The target compound’s synthesis likely parallels carboxamide coupling methods described in , where ethyl carboxylates are hydrolyzed and coupled with amines .
- Yields for similar compounds range widely (20–83%), influenced by steric hindrance (e.g., bulky substituents in ) .
- High-temperature reflux (e.g., 5–10 hours in ) is common for heterocycle formation .
Pharmacological and Functional Comparisons
Key Observations :
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, along with relevant case studies and data tables summarizing its efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of isoxazole and thiazole rings. The structural framework includes a methoxyphenyl group that enhances its biological activity by influencing lipophilicity and electronic properties. The synthesis process typically follows established protocols for creating hybrid compounds that combine different pharmacophores to improve efficacy.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. The biological activity was evaluated using various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.5 | Induces G0/G1 phase arrest |
| This compound | HCT116 | 3.8 | Inhibits CDK4 expression |
| This compound | HepG2 | 2.3 | Promotes apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency, especially against hepatocellular carcinoma cell lines.
The mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It promotes apoptosis through modulation of key regulatory proteins such as Bcl-2 and Bax, affecting the intrinsic apoptotic pathway.
- Inhibition of Cyclin-dependent Kinases (CDKs) : Specifically, it reduces CDK4 levels, which is crucial for cell cycle progression.
Case Studies
A notable study evaluated the cytotoxic effects of various isoxazole derivatives on liver cancer cell lines. Among these, compounds similar to this compound showed promising results with IC50 values ranging from 0.7 to 21.5 µM, indicating selective toxicity towards cancer cells compared to normal epithelial cells.
Table 2: Comparative Cytotoxicity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A (Deriv. 1) | HepG2 | 1.5 | 10 |
| Compound B (Deriv. 2) | Huh7 | 3.8 | 8 |
| This compound | MCF-12A (Normal) | >40 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
